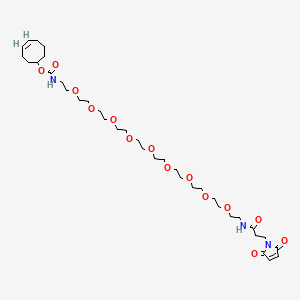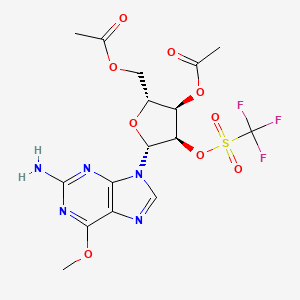
((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate is a complex organic molecule It features a purine base, a tetrahydrofuran ring, and multiple functional groups, including acetoxy and trifluoromethylsulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate involves multiple steps. The key steps include the formation of the purine base, the introduction of the tetrahydrofuran ring, and the addition of the acetoxy and trifluoromethylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The acetoxy and trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups in place of the acetoxy or trifluoromethylsulfonyl groups.
Applications De Recherche Scientifique
((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s purine base makes it a potential candidate for studying nucleic acid interactions and enzyme inhibition.
Medicine: Its unique structure may offer therapeutic potential, particularly in the development of antiviral or anticancer agents.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of ((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. The acetoxy and trifluoromethylsulfonyl groups may enhance its binding affinity or specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Salvinorin A: A natural product that undergoes Diels-Alder reactions.
Uniqueness
((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate: is unique due to its combination of a purine base with a tetrahydrofuran ring and multiple functional groups
Propriétés
Formule moléculaire |
C16H18F3N5O9S |
|---|---|
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3-acetyloxy-5-(2-amino-6-methoxypurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18F3N5O9S/c1-6(25)30-4-8-10(31-7(2)26)11(33-34(27,28)16(17,18)19)14(32-8)24-5-21-9-12(24)22-15(20)23-13(9)29-3/h5,8,10-11,14H,4H2,1-3H3,(H2,20,22,23)/t8-,10-,11-,14-/m1/s1 |
Clé InChI |
XMSNAXOGRVASGZ-IDTAVKCVSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3OC)N)OS(=O)(=O)C(F)(F)F)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)OS(=O)(=O)C(F)(F)F)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B11831571.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-(4-methylphenyl)-](/img/structure/B11831574.png)

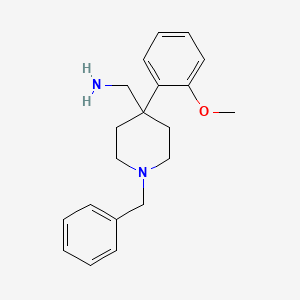

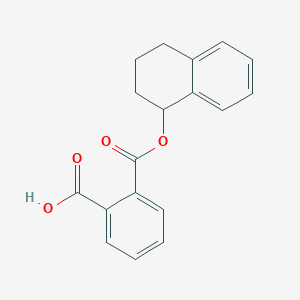

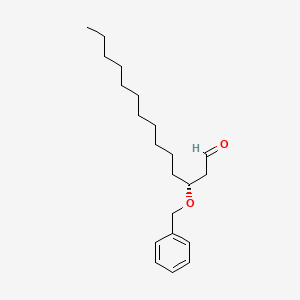
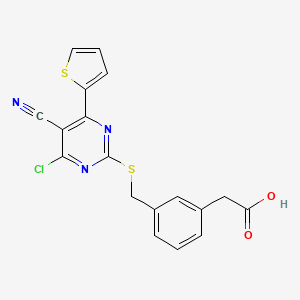
![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B11831628.png)



